REACTION_CXSMILES
|
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Br)=[CH:5][CH:4]=1)#[N:2].[CH:11]([NH2:24])([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[C:12]1([CH:11]([NH:24][CH2:7][C:6]2[CH:9]=[CH:10][C:3]([C:1]#[N:2])=[CH:4][CH:5]=2)[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
13.72 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
13.79 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallised from 80-100 petrol/isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)NCC1=CC=C(C#N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |